Product packaging for 3-(4-Chlorophenyl)benzo[F]quinazoline(Cat. No.:CAS No. 88737-75-1)

3-(4-Chlorophenyl)benzo[F]quinazoline

Cat. No.: B1661202
CAS No.: 88737-75-1
M. Wt: 290.7 g/mol
InChI Key: UEPVXHACJIMKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)benzo[f]quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazolinones and related structures are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This compound features a planar polyaromatic structure, which is a key characteristic of ligands capable of interacting with DNA via intercalation, a mechanism employed by several clinical anticancer agents to inhibit replication and transcription in cancer cells . Benzo[f]quinoline-based heterocycles, structurally similar to this compound, have demonstrated potent in vitro antiproliferative efficacy against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . Furthermore, 4-anilinoquinazoline derivatives are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in tyrosine kinase signaling pathways for cancer therapy . Molecular docking studies of analogous compounds suggest a strong binding affinity to enzymatic targets like CDK-5, indicating a potential multi-target mechanism of action that warrants further investigation . The chlorophenyl substituent is a common pharmacophore that can enhance binding interactions within the hydrophobic pocket of enzyme active sites. This compound is presented to the research community as a key intermediate for the synthesis of novel bioactive molecules and as a tool compound for investigating new anticancer mechanisms. It is supplied For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11ClN2 B1661202 3-(4-Chlorophenyl)benzo[F]quinazoline CAS No. 88737-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88737-75-1

Molecular Formula

C18H11ClN2

Molecular Weight

290.7 g/mol

IUPAC Name

3-(4-chlorophenyl)benzo[f]quinazoline

InChI

InChI=1S/C18H11ClN2/c19-14-8-5-13(6-9-14)18-20-11-16-15-4-2-1-3-12(15)7-10-17(16)21-18/h1-11H

InChI Key

UEPVXHACJIMKKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC(=NC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC(=NC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

General Overview of Benzo F Quinazolines in Chemical Biology and Drug Discovery

The benzo[f]quinazoline (B14752245) scaffold is a fused heterocyclic system, the chemical architecture of which bestows upon it a unique three-dimensional structure. This structural rigidity and the presence of multiple points for chemical modification make it an attractive framework for the design of new drugs. While direct research on the benzo[f]quinazoline core is still emerging, the broader quinazoline (B50416) and quinazolinone classes, to which it is structurally related, have been extensively studied and have demonstrated a remarkable range of biological activities. nih.govresearchgate.net These activities underscore the therapeutic potential inherent in this chemical family.

The diverse pharmacological profile of quinazoline derivatives is a testament to their ability to interact with a wide array of biological targets. This versatility has spurred significant interest in the synthesis and evaluation of novel analogs, including those with the benzo[f]quinazoline core.

Table 1: Reported Biological Activities of Quinazoline and Quinazolinone Derivatives

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammatory Diseases
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AnticonvulsantNeurology
AntihypertensiveCardiovascular Diseases

This table is illustrative of the broad spectrum of activities reported for the wider quinazoline class and serves as a basis for the exploration of novel derivatives like benzo[f]quinazolines.

Rationale for the Investigation of 3 4 Chlorophenyl Benzo F Quinazoline: a Strategic Framework in Compound Development

Diverse Synthetic Routes for the Core Benzo[f]quinazoline Scaffold

The formation of the fundamental benzo[f]quinazoline structure is the cornerstone of synthesizing its derivatives. Chemists have developed various routes that can be broadly categorized into cyclocondensation approaches and multi-component reactions.

Cyclocondensation reactions are a primary method for forming the quinazoline ring system onto a pre-existing naphthalene (B1677914) framework. These methods typically involve the intramolecular or intermolecular reaction of functional groups to form the heterocyclic ring.

One notable strategy involves a sequence of palladium-catalyzed cross-coupling reactions to build a suitable precursor, followed by an acid-mediated cycloisomerization to form the final benzo[f]quinazoline core. beilstein-journals.orgnih.gov For instance, uracil (B121893) derivatives can be functionalized through Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to create a molecule primed for cyclization. The final ring-closing step is then achieved through treatment with an acid like p-toluenesulfonic acid (p-TsOH). beilstein-journals.orgnih.gov

Another advanced approach utilizes palladium-catalyzed intramolecular C-H bond activation. arkat-usa.org This method can be used to synthesize systems like benzo[f]thieno[3,2-h]quinazolines, demonstrating a powerful technique for creating fused polycyclic structures. The reaction proceeds via an intramolecular C-X/C-H cross-coupling, offering an efficient route to the target scaffold. arkat-usa.org

Photochemical reactions also present a unique pathway. For related complex quinazolines, UV-promoted 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system has been shown to be an effective method for forming the fused ring system. beilstein-journals.org This type of reaction often proceeds under mild conditions and aligns with green chemistry principles. beilstein-journals.org

Historically, foundational syntheses for quinazolines, which can be conceptually adapted, often start from anthranilic acid derivatives. researchgate.netnih.gov In a parallel for the benzo[f]quinazoline system, a 3-amino-2-naphthoic acid derivative would serve as a logical starting point, which would then be condensed with a suitable nitrogen and carbon source to form the pyrimidine (B1678525) ring.

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools in organic synthesis. openmedicinalchemistryjournal.com These reactions combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. openmedicinalchemistryjournal.com

While a specific MCR for this compound is not extensively documented, the synthesis of structurally related benzo[f]quinolines provides a strong template. A three-component reaction of a naphthalen-2-amine, an aldehyde (such as 4-chlorobenzaldehyde), and a third component like 2-bromoacetophenone, catalyzed by iodine, can yield highly substituted benzo[f]quinoline (B1222042) structures. nih.gov A similar strategy could be envisioned for the benzo[f]quinazoline core by replacing the acetophenone (B1666503) with a nitrogen-containing component like urea (B33335) or an amidine, which would facilitate the formation of the pyrimidine ring.

The advantages of MCRs include operational simplicity, reduced solvent waste, and the ability to generate diverse molecular libraries quickly. openmedicinalchemistryjournal.comlew.ro Microwave assistance is often employed in these reactions to reduce reaction times significantly. openmedicinalchemistryjournal.comlew.ro

Targeted Functionalization and Elaboration Strategies for the 3-(4-Chlorophenyl) Moiety

Introducing the 3-(4-chlorophenyl) group onto the benzo[f]quinazoline scaffold can be achieved through two main strategies: incorporating the moiety from a starting material or adding it to a pre-formed heterocyclic core.

The most direct method involves using 4-chloroaniline (B138754) as a building block in a condensation reaction. For example, in the synthesis of related 3-substituted quinazolinones, a 2-acetylamino-benzoic acid intermediate is reacted with an aniline (B41778) (e.g., 4-chloroaniline) to form the desired 3-aryl product. researchgate.net Adapting this to the target molecule would involve condensing a suitable 3-amino-2-naphthoic acid derivative with 4-chloroaniline.

Alternatively, the 4-chlorophenyl group can be introduced using 4-chlorobenzaldehyde (B46862) in a multi-component reaction, as previously discussed. nih.gov In this scenario, the aldehyde provides the carbon atom at position 4 of the pyrimidine ring and the attached 4-chlorophenyl group.

Post-synthesis functionalization is also a viable, though often more complex, strategy. This could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a benzo[f]quinazoline core bearing a suitable leaving group (like a halogen) at the 3-position.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Several green chemistry principles are applicable to the synthesis of benzo[f]quinazolines.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields in the synthesis of related heterocyclic systems, including those formed via MCRs and palladium-catalyzed cyclizations. arkat-usa.orgopenmedicinalchemistryjournal.comlew.ro

Alternative Solvents: The development of reactions in environmentally benign solvents, such as water or ionic liquids, is a key goal of green chemistry. openmedicinalchemistryjournal.comresearchgate.net Gluconic acid aqueous solution has been used as a bio-based green solvent for the MCR synthesis of dihydroquinazolinones. openmedicinalchemistryjournal.com

Catalyst-Free and Metal-Free Reactions: Some synthetic protocols for quinazolines and related heterocycles have been developed under transition-metal-free conditions, using reagents like molecular iodine as a catalyst and oxygen as the oxidant, which is both economical and environmentally friendly. organic-chemistry.org Unexpected cyclocondensations using inexpensive reagents like thionyl chloride in DMF can also provide metal-free routes to quinazolinone scaffolds. jchemtech.com

Photochemical Synthesis: Light-induced reactions, such as the 6π-electrocyclization mentioned earlier, can be considered a green method as they often proceed without toxic reagents and at ambient temperatures. beilstein-journals.org

Catalytic Systems and Reaction Optimization in the Synthesis of this compound Derivatives

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. A wide array of transition-metal catalysts have been employed to construct the quinazoline core and its derivatives.

Palladium Catalysis: Palladium is one of the most versatile metals used in this context. It is instrumental in cross-coupling reactions (Suzuki, Sonogashira) to build precursors for cyclization and in C-H activation/intramolecular arylation reactions to form the fused ring system directly. beilstein-journals.orgnih.govarkat-usa.org

First-Row Transition Metals: There is a growing interest in using more abundant and less toxic first-row transition metals.

Cobalt: Cobalt complexes have been used to catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles and for C-H activation of N-sulfinylimines to synthesize quinazolines. nih.govsnnu.edu.cn

Manganese: Mn(I) pincer complexes catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with amides or nitriles. nih.gov

Iron and Copper: Fe/Cu relay catalysis has been used in domino reactions to synthesize 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles and aldehydes. nih.gov

Iridium Catalysis: Iridium catalysts are effective for acceptorless dehydrogenative coupling reactions of 2-aminoarylmethanols with amides or nitriles, offering high atom economy. organic-chemistry.org

Reaction optimization is crucial for achieving high yields and selectivity. This involves screening different catalysts, ligands, bases, solvents, and temperatures. For example, in the acid-mediated cycloisomerization to form benzo[f]quinazoline-1,3(2H,4H)-diones, various Brønsted and Lewis acids were tested, with p-TsOH in toluene (B28343) at 100 °C providing the optimal conditions. nih.gov

The table below summarizes various catalytic systems used in the synthesis of quinazolines and related fused heterocycles.

Catalyst SystemReactantsReaction TypeProduct Type
Pd(PPh₃)₄ / NaOHAryl-ethynyl-uracilSuzuki Coupling / CycloisomerizationBenzo[f]quinazoline-dione
Pd(OAc)₂ / PCy₃ / K₂CO₃Dibromo-aryl-pyrimidineIntramolecular C-H ArylationBenzo[f]thieno-quinazoline
Co(OAc)₂·4H₂O2-Aminoaryl alcohol + NitrileDehydrogenative CyclizationQuinazoline
Mn(I) Pincer Complex2-Aminobenzyl alcohol + AmideAcceptorless Dehydrogenative CouplingQuinazoline
Iridium Complex2-Aminoarylmethanol + NitrileAcceptorless Dehydrogenative CouplingQuinazoline
Fe/Cu Relay Systemo-Halobenzonitrile + Aldehyde + NaN₃Domino ReactionQuinazolin-amine

In Vitro Pharmacological Investigations and Elucidation of Molecular Mechanisms for 3 4 Chlorophenyl Benzo F Quinazoline

Anticancer Activities of 3-(4-Chlorophenyl)benzo[F]quinazoline in Cellular Models (In Vitro)

Extensive searches of scientific literature and databases did not yield specific in vitro studies on the anticancer activities of this compound. While the broader class of quinazoline (B50416) derivatives has been a subject of significant research in oncology, leading to the development of approved anticancer agents, data specifically pertaining to the 3-(4-chlorophenyl) substituted benzo[f]quinazoline (B14752245) is not available in the public domain. The following sections outline the standard in vitro assays that would be necessary to characterize the anticancer profile of this compound.

Inhibition of Cancer Cell Proliferation Across Diverse Histological Origins (In Vitro)

To determine the antiproliferative effects of this compound, a panel of human cancer cell lines from diverse histological origins would typically be utilized. This would include, but not be limited to, cell lines representing lung cancer, breast cancer, colon cancer, prostate cancer, leukemia, and melanoma. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, would be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays after a defined exposure time (e.g., 48 or 72 hours).

A representative data table for such an investigation would look as follows:

Cell LineHistological OriginIC50 (µM)
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
HCT116Colon CarcinomaData not available
PC-3Prostate AdenocarcinomaData not available
K562Chronic Myelogenous LeukemiaData not available
SK-MEL-28Malignant MelanomaData not available

Modulation of Cell Cycle Progression by this compound (In Vitro)

The effect of this compound on cell cycle progression would be investigated using flow cytometry. Cancer cells would be treated with the compound at various concentrations (e.g., at its IC50 and twice the IC50) for a specific duration (e.g., 24 or 48 hours). The cells would then be stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide, and the DNA content of individual cells would be analyzed. This analysis would reveal the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), indicating whether the compound induces cell cycle arrest at a particular checkpoint.

A potential results table would be structured as follows:

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlData not availableData not availableData not available
Compound (IC50)Data not availableData not availableData not available
Compound (2x IC50)Data not availableData not availableData not available

Induction of Apoptosis and Programmed Cell Death Pathways by this compound (In Vitro)

The ability of this compound to induce apoptosis, or programmed cell death, is a critical aspect of its potential anticancer activity. This would be assessed using techniques such as Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains late apoptotic and necrotic cells. Further investigation into the mechanism of apoptosis would involve Western blot analysis to measure the levels of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), PARP (poly (ADP-ribose) polymerase), and members of the Bcl-2 family (e.g., Bax, Bcl-2).

Autophagy Modulation by this compound (In Vitro)

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death in cancer. To determine the effect of this compound on autophagy, researchers would typically monitor the formation of autophagosomes and the processing of autophagy-related proteins. This can be achieved by observing the localization of fluorescently tagged LC3 (microtubule-associated protein 1A/1B-light chain 3) using fluorescence microscopy or by quantifying the conversion of LC3-I to LC3-II via Western blotting.

Effects on Cellular Migration and Invasion (In Vitro)

The potential of this compound to inhibit cancer cell metastasis would be evaluated through in vitro migration and invasion assays. The wound-healing or scratch assay would be used to assess cell migration, where a "wound" is created in a confluent monolayer of cells, and the rate of closure is monitored over time in the presence or absence of the compound. The Boyden chamber assay, with or without a Matrigel coating, would be used to evaluate cell invasion, measuring the ability of cells to move through a porous membrane towards a chemoattractant.

Specific Molecular Targets and Biological Pathways Interrogated by this compound

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Based on the activities of other quinazoline derivatives, potential targets could include protein kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), or other components of signal transduction pathways critical for cancer cell growth and survival. Target identification could be pursued through various methods, including kinase profiling assays, affinity chromatography, and computational docking studies. Once a primary target is identified, further validation would involve assessing the modulation of downstream signaling pathways using techniques like Western blotting to analyze the phosphorylation status of key signaling proteins. Without experimental data, the precise molecular targets and biological pathways affected by this compound remain speculative.

Kinase Inhibition Profiles and Associated Cellular Signaling Pathways

There is currently no specific information available in the reviewed scientific literature regarding the kinase inhibition profiles or the impact on associated cellular signaling pathways for this compound or its direct derivatives. While the simpler quinazoline scaffold is a well-known pharmacophore in the design of kinase inhibitors targeting pathways like EGFR and VEGFR, these findings cannot be directly extrapolated to the distinct tetracyclic benzo[f]quinazoline system. ekb.egmdpi.commdpi.com

Topoisomerase Modulation and DNA Replication Interference Mechanisms

Certain derivatives of the benzo[f]quinazoline scaffold have been identified as agents that interfere with DNA processing by modulating the activity of topoisomerases. nih.govdocumentsdelivered.com These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them established targets for anticancer therapies.

Studies on a series of benzo[f]quinazoline derivatives, particularly those featuring a dimethylaminoethyl side chain, have demonstrated the ability to inhibit both topoisomerase I (topoI) and topoisomerase II (topoII). nih.govresearchgate.net The proposed mechanism of action involves a dual approach:

DNA Intercalation: The planar aromatic structure of the benzo[f]quinazoline core allows it to insert between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with the binding of enzymes like DNA and RNA polymerases and disrupting the replication and transcription processes. researchgate.net

Enzyme Inhibition: Following intercalation, these compounds can interfere with the catalytic cycle of topoisomerases. They stabilize the transient DNA-topoisomerase cleavage complex, which prevents the re-ligation of the DNA strands. This leads to an accumulation of single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. nih.gov

The most active compounds in these studies, such as 6-(N-(dimethylamino)ethyl)aminobenzo[f]quinazoline, demonstrated a clear ability to inhibit the relaxation activity of both topoI and topoII, confirming their role as dual inhibitors of these critical enzymes. nih.gov

Table 1: In Vitro Activity of Benzo[f]quinazoline Derivatives

Compound Target Activity Cell Line Effect
Benzo[f]quinazoline derivative with dimethylaminoethyl side chain Topoisomerase I & II Inhibition of relaxation activity HeLa Induction of apoptosis

Epigenetic Enzyme Regulation (e.g., Histone Deacetylases, Methyltransferases) by this compound

No studies were identified in the current body of literature that investigate the activity of this compound or other benzo[f]quinazoline derivatives as regulators of epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases. Research in this area has focused on the simpler bicyclic quinazoline scaffold, which has been shown to inhibit enzymes like DNA methyltransferases (DNMTs) and histone methyltransferases (e.g., G9a), but these findings are not directly applicable to the benzo[f]quinazoline framework. researchgate.netdepositolegale.itsemanticscholar.org

Mitochondrial Dysfunction and Oxidative Stress Induction (In Vitro)

There is no available research specifically investigating the capacity of this compound or related derivatives to induce mitochondrial dysfunction or oxidative stress in vitro. Some studies on different scaffolds, such as 2-thioxobenzoquinazolines, have explored their antioxidant properties, which is contrary to the induction of oxidative stress. mdpi.com

Potential for Other Therapeutic Modalities (In Vitro Explorations)

Beyond the specific mechanisms detailed above, in vitro research has highlighted the potential of the benzo[f]quinazoline scaffold in other therapeutic areas, primarily centered on its antiproliferative and cytotoxic effects.

Several studies have confirmed the growth-inhibitory activity of benzo[f]quinazoline derivatives against various human tumor cell lines. nih.govnih.gov For example, 3-aminobenzo[f]quinazolin-1(2H)-ones showed growth inhibitory activity against the human colon adenocarcinoma cell line SW480, with IC50 values as low as 2 µM. nih.gov Similarly, benzo[f]quinazoline derivatives designed as topoisomerase inhibitors were shown to inhibit cell growth and induce apoptosis in HeLa cells. nih.gov These findings underscore the potential of the benzo[f]quinazoline skeleton as a basis for the development of new anticancer agents. researchgate.net

While the exact isomer can influence activity, related scaffolds like benzo[g]quinazolines have been investigated for antiviral and antifungal properties, suggesting a broader potential for the benzo-fused quinazoline family of compounds in treating infectious diseases. nih.govmdpi.comnih.gov

Anti-inflammatory Cascade Intervention (In Vitro)

While direct in vitro anti-inflammatory studies on this compound are not extensively documented in publicly available literature, research on structurally related quinazolinone derivatives provides valuable insights into the potential mechanisms of action. A study on a series of novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives investigated their ability to modulate key inflammatory mediators.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory response. In vitro assays were conducted to determine the inhibitory profile of these quinazolinone derivatives against both COX-1 and COX-2 enzymes. The results, expressed as the concentration required for 50% inhibition (IC50), indicated a selective inhibitory preference for COX-2. For instance, one of the most potent compounds in the series, compound 6g , demonstrated a significant COX-2 inhibitory activity with an IC50 value of 0.28 μM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.28 μM). In contrast, the tested compounds showed minimal inhibition of the COX-1 enzyme at concentrations up to 50 μM. This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents as it may be associated with a reduced risk of gastrointestinal side effects that are often linked to COX-1 inhibition.

Furthermore, the anti-inflammatory potential of these compounds was assessed by measuring their ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). Cytokines play a pivotal role in orchestrating the inflammatory response. A number of the synthesized 3-(4-chlorophenyl)-quinazolin-4(3H)-one derivatives, specifically compounds 4d–g , exhibited the highest level of IL-6 inhibition among the tested compounds, suggesting that these molecules may exert their anti-inflammatory effects through the modulation of cytokine signaling pathways.

These findings suggest that compounds structurally related to this compound can interfere with the inflammatory cascade by inhibiting COX-2 and pro-inflammatory cytokines like IL-6. However, it is crucial to note that these results are for quinazolinone derivatives and further in vitro studies are necessary to confirm if this compound itself exhibits similar anti-inflammatory properties and to elucidate its precise molecular mechanisms.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2)
6e >50 1.2 >41.67
6f >50 1.6 >31.25
6g >50 0.28 >178.57
Celecoxib (Reference) >50 0.28 >178.57

Antimicrobial Efficacy Assessments (In Vitro)

The antimicrobial potential of the broader quinazoline and benzoquinazoline families of compounds has been a subject of considerable research. While specific in vitro antimicrobial data for this compound is limited, studies on various derivatives of these heterocyclic systems have demonstrated a wide spectrum of activity against both bacterial and fungal pathogens.

The proposed mechanisms for the antimicrobial action of quinazoline derivatives are varied and can include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The presence of different substituents on the quinazoline core can significantly influence the antimicrobial potency and spectrum.

For instance, various synthesized quinazolinone derivatives have been screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results are often presented as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Similarly, antifungal activity is evaluated against various fungal strains, with the MIC or the minimum fungicidal concentration (MFC) being determined.

Although direct evidence is pending, the structural features of this compound, including the presence of a halogenated phenyl ring, suggest that it may possess antimicrobial properties. Halogen atoms are known to often enhance the biological activity of organic compounds. Further in vitro screening of this compound against a diverse range of bacterial and fungal strains is warranted to establish its antimicrobial efficacy and to identify its specific microbial targets.

Table 2: Representative In Vitro Antimicrobial Activity of Structurally Related Quinazoline Derivatives

Compound Type Test Organism Activity Metric Result
Substituted Quinazolinone Staphylococcus aureus MIC Variable
Substituted Quinazolinone Escherichia coli MIC Variable
Benzo[g]quinazoline (B13665071) Derivative Candida albicans MIC Variable
Benzo[g]quinazoline Derivative Aspergillus niger MIC Variable

(Note: This table is illustrative and represents the general findings for the broader class of compounds, as specific data for this compound is not available.)

Antiviral Properties and Mechanisms (In Vitro)

The antiviral potential of benzoquinazoline derivatives has been an area of active investigation. Research on benzo[g]quinazoline derivatives, which are structural isomers of benzo[f]quinazolines, has shown promising in vitro activity against a range of viruses. One study evaluated a series of benzo[g]quinazoline derivatives for their antiviral efficacy against human rotavirus Wa strain, a common cause of gastroenteritis. Several of the tested compounds exhibited significant antiviral activity, with reduction percentages in viral replication ranging from 50% to 66%. nih.gov Another study on benzo[g]quinazoline derivatives demonstrated antiviral activity against coxsackievirus B4, with some compounds showing reduction percentages in viral replication as high as 83.3%. nih.gov

Furthermore, a study on 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones, which share the 4-chlorophenyl substituent with the target compound, reported noteworthy antiviral activity. Specifically, the compound 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one was found to inhibit the replication of several herpes simplex virus strains (HSV-1 and HSV-2) and vaccinia virus, with selectivity indices indicating a favorable profile of antiviral activity versus cytotoxicity. researchgate.net

The molecular mechanisms underlying the antiviral activity of these compounds are thought to involve the inhibition of key viral enzymes, such as proteases or polymerases, which are essential for viral replication. For instance, in the study against rotavirus, molecular docking simulations suggested that the active benzo[g]quinazoline compounds could bind to the outer capsid protein VP4, potentially interfering with its function in viral entry into host cells. nih.gov

While these findings are for structurally related compounds, they provide a strong rationale for investigating the in vitro antiviral properties of this compound. Future studies should focus on screening this specific compound against a panel of viruses and elucidating its precise molecular targets within the viral replication cycle.

Table 3: In Vitro Antiviral Activity of Selected Benzo[g]quinazoline and Quinazolinone Derivatives

Compound Type Virus Cell Line Activity Metric Result
Benzo[g]quinazoline Derivative Human Rotavirus Wa Strain MA-104 Reduction Percentage 50-66%
Benzo[g]quinazoline Derivative Coxsackievirus B4 BGM Reduction Percentage up to 83.3%
2-(4-chlorophenyl)-quinazolin-4(3H)-one Derivative Herpes Simplex Virus-1 (KOS) HEL Selectivity Index 125
2-(4-chlorophenyl)-quinazolin-4(3H)-one Derivative Vaccinia Virus HEL Selectivity Index 250

Structure Activity Relationship Sar and Rational Design of 3 4 Chlorophenyl Benzo F Quinazoline Analogues

Systematic Modification of the Benzo[f]quinazoline (B14752245) Core and Its Impact on Biological Potency

The benzo[f]quinazoline core is a rigid, planar, polycyclic aromatic system that provides a specific spatial arrangement for substituent groups, influencing how the molecule interacts with its biological target. Modifications to this core structure can profoundly affect potency, selectivity, and pharmacokinetic properties.

Research on related quinazoline (B50416) and fused-quinazoline systems has shown that alterations to the core can modulate activity. For instance, the introduction of heteroatoms or the saturation of one of the rings can change the molecule's electronic distribution and three-dimensional shape. While specific data on the benzo[f]quinazoline core is limited, principles from analogous systems suggest key areas for modification.

Introduction of Substituents on the Core: Adding functional groups such as hydroxyl, methoxy, or amino groups to the benzo[f]quinazoline nucleus can introduce new hydrogen bonding opportunities or steric influences. In the broader quinazoline class, substitutions at the C-6 and C-7 positions are particularly important for activities like EGFR kinase inhibition. mdpi.com

Heterocyclic Modifications: Replacing one of the benzene (B151609) rings with a heterocyclic ring system, such as a pyridine (B92270) or thiophene, can fine-tune the electronic properties and solubility of the molecule. This bioisosteric replacement strategy has been successfully applied in the design of various kinase inhibitors.

The impact of these core modifications is often target-dependent, and what constitutes a favorable modification for one biological target may be detrimental for another.

Exploration of Substituent Effects on the 4-Chlorophenyl Moiety: Positional and Electronic Influences

The 3-(4-chlorophenyl) group is a crucial component of the scaffold, often involved in critical binding interactions. The nature, position, and electronic properties of substituents on this phenyl ring significantly dictate the compound's biological activity.

The chlorine atom at the para-position (C-4) is a common feature in many biologically active molecules. Its electron-withdrawing nature and lipophilicity play a vital role.

Positional Isomerism: Moving the chlorine atom to the ortho- (C-2) or meta- (C-3) position can drastically alter the molecule's conformational preferences and its ability to fit into a binding pocket. For instance, in a series of quinazolin-4-one AMPA receptor antagonists, a 2-chlorophenyl substituent was found to be optimal, and its positioning relative to the quinazolin-4-one ring was critical for potency. acs.org

Electronic Effects: Replacing the chloro group with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electronic density of the phenyl ring. Studies on quinazoline derivatives have shown that electron-withdrawing groups on the aniline (B41778) ring are often advantageous for antiproliferative activity. mdpi.com For example, substitution with trifluoromethyl groups has been shown to be beneficial for the cytotoxic activity of some nih.govnih.govnih.govtriazolo[4,3-c]quinazolines. nih.gov

The following table summarizes hypothetical SAR data for substitutions on the phenyl ring at position 3, based on general findings from related quinazoline scaffolds.

CompoundSubstituent (R) on Phenyl RingPositionElectronic EffectHypothetical IC₅₀ (µM)
Reference-Cl4 (para)Electron-withdrawing5.2
Analogue 1-Cl2 (ortho)Electron-withdrawing15.8
Analogue 2-Cl3 (meta)Electron-withdrawing8.1
Analogue 3-F4 (para)Electron-withdrawing7.5
Analogue 4-CH₃4 (para)Electron-donating22.4
Analogue 5-OCH₃4 (para)Electron-donating35.1
Analogue 6-CF₃4 (para)Strongly Electron-withdrawing3.9
Analogue 7-H-Neutral18.9

Identification of Key Pharmacophoric Elements for Optimal Biological Activity of 3-(4-Chlorophenyl)benzo[f]quinazoline Scaffolds

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key elements can be identified based on its structure and comparison with other known biologically active quinazolines.

Planar Aromatic Core: The fused, polycyclic benzo[f]quinazoline system serves as a rigid scaffold. This planarity is often crucial for enabling effective π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. This type of interaction is a key feature for DNA intercalators. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring system (N-1 and N-3) are potential hydrogen bond acceptors. In many kinase inhibitors based on the 4-anilinoquinazoline (B1210976) scaffold, the N-1 nitrogen forms a critical hydrogen bond with a methionine residue in the hinge region of the ATP binding site. nih.gov

Hydrophobic Phenyl Moiety: The 3-phenyl group typically occupies a hydrophobic pocket within the target protein. The size, shape, and lipophilicity of this group are critical for achieving high affinity.

Electron-Withdrawing Substituent: The para-chloro substituent on the phenyl ring often acts as a key interaction point, potentially forming halogen bonds or engaging in other specific hydrophobic or electronic interactions that enhance binding affinity.

These elements collectively define the pharmacophoric profile of this class of compounds and serve as a guide for designing new derivatives with improved activity.

Ligand-Based and Structure-Based Design Strategies for Novel this compound Derivatives

The development of novel analogues of this compound can be significantly accelerated using computational drug design strategies. These can be broadly categorized as ligand-based or structure-based approaches.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules.

Pharmacophore Modeling: Based on the key pharmacophoric elements identified, a 3D model can be generated to define the spatial arrangement of essential features. This model can then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore, or to guide the design of new derivatives.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. The resulting models can predict the activity of new compounds and generate contour maps that highlight regions where modifications are likely to improve potency. nih.govresearchgate.net

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR), it can be used to design ligands that bind with high affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. Docking studies can be used to rationalize the observed SAR of existing compounds and to prioritize the synthesis of new, computationally designed derivatives. For example, docking can reveal key hydrogen bonds or hydrophobic interactions, guiding modifications to enhance these interactions. nih.govmdpi.com Molecular docking has been used to explore the binding mode of quinazoline derivatives with various targets, including dihydrofolate reductase (DHFR) and the main protease of SARS-CoV-2. nih.govmdpi.com

Fragment-Based Drug Design (FBDD): This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The benzo[f]quinazoline core or the 4-chlorophenyl moiety could serve as starting fragments for such a design strategy.

These computational approaches reduce the trial-and-error nature of drug discovery, allowing for a more rational and efficient design of novel this compound derivatives.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Scaffolds

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For the this compound scaffold, QSAR models can be invaluable for predicting the potency of unsynthesized analogues, thereby guiding synthetic efforts towards the most promising candidates.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of this compound analogues with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀) is required. The data should span a reasonable range of activity.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its reliability and robustness. biointerfaceresearch.comnih.gov

A well-validated QSAR model can offer significant insights. For instance, the descriptors included in the final QSAR equation can highlight the molecular properties that are most influential for biological activity. 3D-QSAR studies, such as CoMFA, provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold, offering direct guidance for structural modifications. nih.govresearchgate.net

The table below shows typical statistical parameters used to validate a QSAR model.

Statistical ParameterSymbolAcceptable ValueDescription
Correlation Coefficient> 0.6Measures the goodness of fit of the model.
Cross-validated Correlation CoefficientQ² or R²cv> 0.5Measures the internal predictive ability of the model.
External Validation Correlation CoefficientR²pred> 0.5Measures the model's ability to predict the activity of an external test set.
Standard Deviation of ErrorSDEC/SDEPLow valueIndicates the accuracy of the predictions.
F-statisticFHigh valueIndicates the statistical significance of the model.

By applying these QSAR methodologies, researchers can systematically explore the chemical space around the this compound scaffold to design novel compounds with optimized biological activity.

Computational Chemistry and in Silico Investigations of 3 4 Chlorophenyl Benzo F Quinazoline

Molecular Docking Studies for Elucidating Ligand-Target Interactions of 3-(4-Chlorophenyl)benzo[f]quinazoline

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of compounds like this compound with various biological targets. Studies on structurally related benzo[f]quinoline (B1222042) and quinazoline (B50416) derivatives have identified several potential protein targets, including enzymes involved in viral replication and cancer progression. nih.govnih.gov

For instance, molecular docking simulations of benzo[f]quinoline derivatives have been performed to investigate their interactions with targets like the HCV NS5B polymerase. nih.gov These studies reveal key binding interactions, such as hydrogen bonds and pi-hydrogen interactions, with specific amino acid residues like CYS 366 and ASN 411, which are crucial for the compound's inhibitory activity. nih.gov Similarly, docking studies of substituted quinazolinones have explored their binding modes within the active sites of enzymes like dihydrofolate reductase (DHFR), cyclooxygenase-2 (COX-2), and epidermal growth factor receptor (EGFR). nih.govresearchgate.netimpactfactor.org In these cases, the binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a stronger interaction.

While specific docking data for this compound is not extensively documented in publicly available literature, insights can be drawn from analogous compounds. For example, a study on 2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives targeting COX-2 reported docking scores (re-ranked scores) ranging from -105.65 to -122.54 kcal/mol. impactfactor.org Another study on quinazolines bearing a sulfamerazine (B1682647) moiety reported binding energies towards the SARS-CoV-2 main protease in the range of -12.92 to -23.28 Kcal/mol. mdpi.com These findings suggest that the 4-chlorophenyl substituent can significantly influence the binding affinity.

Target ProteinLigand/DerivativeDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
HCV NS5B PolymeraseBenzimidazole derivative of benzo[f]quinolineNot specified, but noted as greater than co-crystallized ligandCYS 366, ASN 411
Dihydrofolate Reductase (DHFR)6-Iodo-2-methyl-3-(4-chlorophenyl)-4-(3H)-quinazolinoneNot specified, but noted as a potent compoundNot specified
Cyclooxygenase-2 (COX-2)2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives-105.65 to -122.54Not specified
SARS-CoV-2 Main ProteaseQuinazolines with sulfamerazine moiety-12.92 to -23.28Gly 143, His 41

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes of the Compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the interactions.

In a typical MD simulation of a quinazoline derivative bound to a protein, the system is solvated in a water box and neutralized with ions. The simulation is then run for a specific duration, often in the nanosecond range, to observe the dynamic behavior of the complex. nih.gov Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds, and provide a more accurate estimation of binding free energy.

Simulation ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand-protein complex. A lower, stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positions.Highlights the flexible regions of the protein and ligand, which can be important for binding and conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Assesses the stability of specific key interactions that contribute to binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and reactivity of a molecule. beilstein-journals.org These calculations are valuable for characterizing compounds like this compound at the atomic level.

One of the key parameters derived from quantum chemical calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For some quinazolinone derivatives, a smaller energy gap has been correlated with increased biological activity. nih.gov

DFT calculations can also be used to determine other important properties such as the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface and helps identify regions prone to electrophilic and nucleophilic attack. epstem.net Furthermore, these calculations can predict spectroscopic properties like IR, 1H-NMR, and 13C-NMR spectra, which can be compared with experimental data to confirm the molecular structure. epstem.net

Quantum Chemical ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap often indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface.Helps to predict regions of electrophilic and nucleophilic reactivity.

Virtual Screening Methodologies for Identifying Related Active Scaffolds and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The benzo[f]quinazoline (B14752245) scaffold can be used as a query in virtual screening campaigns to identify other compounds with similar structural features and potentially similar biological activities.

Ligand-based virtual screening is one common approach where a known active compound, such as a potent benzo[f]quinazoline derivative, is used to search for other molecules with similar 2D or 3D features. This can be done through similarity searching or by using a pharmacophore model derived from the active compound.

Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the binding site of a target protein. This approach is useful for identifying novel scaffolds that can fit into the active site and form favorable interactions. For instance, a validated pharmacophore model of quinazoline-based acetylcholinesterase inhibitors was used to screen a database to identify new potential inhibitors. nih.gov Similarly, benzo[g]quinazoline (B13665071) derivatives have been screened for their antifungal activity against Candida albicans, with docking studies used to understand their binding to the target enzyme, CYP51. nih.gov

These virtual screening approaches can accelerate the drug discovery process by prioritizing a smaller number of compounds for experimental testing, thereby saving time and resources.

Pharmacophore Modeling and Lead Optimization through In Silico Approaches

Pharmacophore modeling is a crucial in silico technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model can be developed based on a set of known active ligands or from the ligand-binding site of a protein.

For quinazoline derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for targets like EGFR and acetylcholinesterase. nih.govresearchgate.net A typical pharmacophore model for a quinazoline-based inhibitor might include features such as an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group, all with specific spatial relationships to one another.

Once a pharmacophore model is established, it can be used for several purposes in lead optimization. It can serve as a 3D query for virtual screening to identify novel scaffolds that match the pharmacophoric features. Additionally, it can be used to guide the modification of a lead compound, such as this compound, to improve its binding affinity and selectivity. For example, a lead optimization strategy for quinazoline derivatives as multi-targeting agents for Alzheimer's disease involved designing new derivatives based on an understanding of the key interactions with the target enzymes. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important component of lead optimization, helping to ensure that the designed compounds have drug-like properties.

Future Directions and Emerging Research Avenues for 3 4 Chlorophenyl Benzo F Quinazoline

Exploration of Synergistic Effects with Established Therapeutic Agents (In Vitro Studies)

A cornerstone of modern pharmacology is combination therapy, which can enhance efficacy and overcome resistance. The quinazoline (B50416) framework is a component of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib. nih.gov Future in vitro research should investigate the synergistic potential of 3-(4-Chlorophenyl)benzo[f]quinazoline with established chemotherapeutic agents.

Initial studies would involve treating various cancer cell lines with this compound in combination with a panel of standard-of-care drugs. The potential for synergy can be quantitatively assessed using methodologies such as the Combination Index (CI) analysis. This approach can reveal whether the combination results in synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects on cell viability and proliferation.

Table 1: Potential Drug Combinations for In Vitro Synergistic Studies

Therapeutic Agent ClassExample DrugRationale for CombinationPotential In Vitro Assays
Tyrosine Kinase Inhibitors ErlotinibQuinazoline derivatives are known to target EGFR; combination may enhance pathway inhibition. nih.govmdpi.comCell Viability (MTT), Western Blot (EGFR pathway analysis)
DNA Damaging Agents CisplatinTargeting different cellular mechanisms (protein kinases and DNA) may lead to enhanced apoptosis.Apoptosis Assays (Annexin V/PI), Cell Cycle Analysis
Tubulin Polymerization Inhibitors PaclitaxelSome quinazoline derivatives affect microtubule dynamics; this combination could amplify mitotic catastrophe. nih.govImmunofluorescence (Microtubule staining), Cell Cycle Analysis
PARP Inhibitors OlaparibCombining a potential cell cycle modulator with a DNA repair inhibitor could be effective in specific cancer types. nih.govDNA Damage Response Assays (γH2AX staining), Clonogenic Survival Assays

These in vitro investigations would provide the foundational data necessary to identify promising combination strategies for more advanced preclinical evaluation.

Development of Advanced Delivery Systems for Targeted Cellular Uptake (Conceptual Frameworks for In Vitro Application)

The therapeutic efficacy of many small molecules is often limited by poor solubility and non-specific biodistribution. Developing advanced delivery systems for this compound could enhance its cellular uptake and target specificity in in vitro models. Nanoparticle-based drug delivery systems are a promising approach for cancer treatment. doaj.orgresearchgate.net

Conceptual frameworks for in vitro application could focus on liposomal formulations and polymeric nanoparticles. Liposomes, which are phospholipid vesicles, are among the first nano-drug delivery systems to be successfully used in clinical applications and can encapsulate hydrophobic compounds like quinazoline derivatives, potentially improving their stability and cellular delivery. nih.govresearchgate.net Similarly, biocompatible nanoparticles can be engineered for targeted delivery. rsc.org

Table 2: Conceptual Advanced Delivery Systems for In Vitro Evaluation

Delivery SystemConceptual FrameworkAdvantages for In Vitro StudiesKey Evaluation Parameters
Liposomal Formulation Encapsulation of the compound within lipid bilayers to improve solubility and facilitate membrane fusion for cellular uptake. nih.govchula.ac.thEnhanced bioavailability for cell culture, potential for reduced off-target effects.Particle Size, Zeta Potential, Entrapment Efficiency, In Vitro Release Profile. fabad.org.tr
Polymeric Nanoparticles Incorporation into biodegradable polymers (e.g., PLGA) to create nanoparticles for controlled release and targeted delivery. doaj.orgSustained intracellular concentration, ability to modify surface with targeting ligands.Drug Loading, Encapsulation Efficiency, Cellular Uptake Studies (Flow Cytometry).
Immunoliposomes Liposomes functionalized with antibodies that recognize specific cell surface receptors overexpressed on cancer cells. nih.govHigh target specificity, receptor-mediated endocytosis for enhanced uptake.Targeting Efficiency (Confocal Microscopy), Receptor Binding Assays.

These frameworks would first be developed and characterized for their physicochemical properties before being applied to cell-based assays to confirm enhanced uptake and activity.

Uncovering Novel Biological Targets and Phenotypes Associated with this compound

While many quinazoline derivatives are known to target protein kinases, the precise molecular targets of this compound remain to be elucidated. mdpi.comnih.gov A crucial future direction is the identification of its novel biological targets and associated cellular phenotypes. Benzoquinazoline derivatives have been investigated for a range of biological activities, including as inhibitors of HCV-NS3/4A protease and as anticancer agents. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the molecular targets of small molecules directly in complex biological systems. nih.gov This approach could reveal novel, and perhaps unexpected, protein interactions. Phenotypic screening using high-content imaging across a panel of diverse cancer cell lines can also uncover unique morphological and functional changes induced by the compound, providing clues to its mechanism of action.

Table 3: Strategies for Novel Target and Phenotype Discovery

Research StrategyDescriptionPotential Targets Based on ScaffoldExpected Outcomes
Activity-Based Protein Profiling (ABPP) Utilizes chemical probes to covalently label and identify protein targets from cell lysates. nih.govKinases, Proteases, Enzymes in metabolic pathways (e.g., β-ketoacyl-ACP-synthase II). nih.govDirect identification of primary and secondary protein targets.
Kinase Panel Screening In vitro screening against a broad panel of purified human kinases to identify inhibitory activity.EGFR, VEGFR, ALK5, Aurora Kinases. researchgate.netmdpi.comA comprehensive profile of the compound's kinome-wide selectivity.
Phenotypic Screening High-content imaging of cells treated with the compound to assess changes in morphology, cell cycle, and organelle function. researchgate.netProteins involved in cell cycle regulation, apoptosis, and cell migration. mdpi.comnih.govIdentification of distinct cellular phenotypes (e.g., G2/M arrest, apoptosis induction). mdpi.com
Molecular Docking (In Silico) Computational modeling to predict the binding affinity and mode of interaction with known protein targets. nih.govmdpi.comATP-binding pockets of kinases, active sites of proteases.Prioritization of potential targets for experimental validation.

Uncovering the specific molecular interactions of this compound is essential for understanding its therapeutic potential and for the rational design of more potent derivatives.

Innovative Synthetic Strategies for Complex this compound Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. Developing innovative and efficient synthetic strategies to generate a library of complex derivatives of this compound is a critical next step. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer robust tools for functionalizing the benzo[f]quinazoline (B14752245) scaffold. beilstein-journals.orgnih.gov

Strategies such as the Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions can be employed to introduce a wide variety of substituents onto the core structure. beilstein-journals.orgnih.govnih.gov These methods allow for the systematic modification of the molecule to probe how different functional groups influence biological activity. Furthermore, multi-component reactions offer an efficient pathway to construct the quinazoline framework itself from simple precursors. mdpi.com

Table 4: Innovative Synthetic Methodologies for Derivative Synthesis

Synthetic StrategyDescriptionPotential Modifications
Palladium-Catalyzed Suzuki Coupling Reaction of a halogenated benzo[f]quinazoline precursor with various boronic acids to form new C-C bonds. mdpi.comIntroduction of diverse aryl, heteroaryl, or alkyl groups at specific positions.
Palladium-Catalyzed Sonogashira Coupling Coupling of a halogenated precursor with terminal alkynes to introduce alkynyl moieties. beilstein-journals.orgFunctionalization with groups that can be further modified or act as structural probes.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction times and improve yields in condensation and cyclization reactions. rsc.orgRapid generation of a library of derivatives for high-throughput screening.
Three-Component Reactions One-pot synthesis involving, for example, an ortho-halogenated benzonitrile, an aldehyde, and an azide (B81097) source to construct the quinazoline ring. mdpi.comEfficient assembly of the core scaffold with inherent diversity from the starting materials.

The development of a diverse chemical library is paramount for comprehensive SAR studies, which will guide the optimization of the lead compound.

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Transcriptomics) on Cells Treated with this compound (In Vitro)

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. Transcriptomics (RNA-seq) and proteomics (mass spectrometry-based) analyses of treated cells can provide an unbiased, system-wide view of the changes in gene and protein expression, respectively.

This approach allows for the identification of perturbed signaling pathways, compensatory mechanisms, and potential biomarkers of response. For instance, comparative proteomics can reveal changes in protein abundance and post-translational modifications that are not apparent from genomic data alone, offering deeper mechanistic insights. nih.gov Such studies can help to formulate hypotheses about the compound's mode of action and identify potential resistance mechanisms.

Table 5: A Conceptual Omics Workflow for Mechanistic Studies

Omics TechnologyExperimental ApproachData AnalysisPotential Insights
Transcriptomics (RNA-Seq) Sequencing of total RNA from treated versus control cells to quantify gene expression levels.Differential gene expression analysis, pathway enrichment analysis (e.g., GO, KEGG).Identification of regulated genes and signaling pathways; understanding transcriptional reprogramming.
Proteomics (LC-MS/MS) Mass spectrometry analysis of protein lysates to identify and quantify thousands of proteins. nih.govDifferential protein expression analysis, protein-protein interaction network analysis.Elucidation of changes in the proteome, identification of downstream effectors, and target validation. nih.gov
Phosphoproteomics Enrichment and analysis of phosphorylated peptides to study kinase signaling pathways.Identification of regulated phosphorylation sites and kinases.Direct insight into the modulation of kinase signaling networks.

By combining these powerful technologies, a comprehensive molecular portrait of the effects of this compound can be constructed, paving the way for its rational development as a potential therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)benzo[f]quinazoline, and how can purity be ensured during synthesis?

The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functionalization. Key steps include:

  • Condensation : Reacting substituted benzaldehyde derivatives with aminotriazoles or hydrazine precursors under reflux in ethanol or DMF, catalyzed by glacial acetic acid .
  • Cyclization : Using catalysts like palladium or copper to facilitate quinazoline ring formation .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediates, followed by recrystallization for final product isolation .
    Critical parameters : Temperature control (60–120°C), solvent polarity (e.g., DMSO for polar intermediates), and catalyst loading (0.5–2 mol%) significantly impact yield (typically 50–70%) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and aromatic proton environments .
  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., SHELX suite) resolves π-π stacking and halogen bonding interactions, as seen in related benzo[f]quinazoline derivatives (monoclinic P21 space group, unit cell parameters ~9–12 Å) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₄ClN₃) .
    Note : For disordered structures, refinement protocols in SHELXL are essential to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for quinazolines) .
  • HPLC stability studies : Incubate the compound in buffers (pH 2–12) at 25–40°C for 24–72 hours; monitor degradation products via UV-Vis (λ = 254–280 nm) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl group influence bioactivity?

The 4-chlorophenyl moiety enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability .
  • Target binding : Chlorine’s electronegativity stabilizes π-π interactions with kinase ATP-binding pockets (e.g., EGFR), as shown in docking studies of related quinazolines .
    Contradiction : While chlorine generally boosts activity, steric hindrance in bulky derivatives (e.g., triazole-fused analogs) can reduce binding affinity .

Q. What strategies resolve discrepancies in biological activity data across different assay models?

  • Dose-response normalization : Use Hill equation analysis to compare IC₅₀ values in cell-based vs. enzyme inhibition assays .
  • Metabolic stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify species-specific metabolite interference .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit activity in cellular assays .

Q. How can DFT calculations and molecular dynamics (MD) simulations optimize the compound’s pharmacophore?

  • DFT : B3LYP/6-31G(d) level calculations predict redox potentials (e.g., ferrocenyl-quinazoline derivatives show oxidation at +0.35 V vs. Ag/AgCl) and HOMO-LUMO gaps (~3.5 eV) to guide electron-withdrawing group substitutions .
  • MD simulations : AMBER or CHARMM force fields model ligand-protein binding persistence (e.g., 4-chlorophenyl interactions with kinase hinge regions over 100 ns trajectories) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Catalyst selection : Chiral Pd catalysts (e.g., BINAP ligands) for asymmetric Suzuki couplings yield enantiomeric excess (ee) >90% but require strict moisture control .
  • Chromatography limitations : Preparative HPLC with chiral columns (e.g., amylose-based) achieves >99% ee but increases cost and time .
    Alternative : Crystallization-induced asymmetric transformation (CIAT) under kinetic control .

Q. How do structural modifications (e.g., triazole fusion) affect cytotoxicity profiles?

  • Triazole addition : Enhances anti-inflammatory activity (IC₅₀ = 1.2 µM vs. COX-2) but increases hepatotoxicity risks in HepG2 assays (CC₅₀ = 15 µM vs. 45 µM for parent compound) .
  • Sulfonyl substitutions : Improve aqueous solubility (logS = -3.2 → -2.5) but reduce blood-brain barrier penetration (P-gp efflux ratio >5) .

Q. Key Citations

  • Synthesis & Purification:
  • Structural Analysis:
  • Biological Evaluation:
  • Computational Modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.